molecular formula C7H8ClN B600100 2-Chlorocyclohex-1-ene-1-carbonitrile CAS No. 119205-37-7

2-Chlorocyclohex-1-ene-1-carbonitrile

Cat. No. B600100
Key on ui cas rn: 119205-37-7
M. Wt: 141.598
InChI Key: AFMPUGDGNQTHOQ-UHFFFAOYSA-N
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Patent
US09132129B2

Procedure details

Phosphorus oxychloride (11.5 mL; 124 mmol) was cooled in an ice-salt bath and DMF (10.0 mL; 130 mmol) was added over a period of 20 min (a sticky white solid was formed). Cyclohexanone (8.0 mL; 77 mmol) was added over 15 min (the sticky solid turned into a bright yellow solution). The mixture was heated at 50° C. and hydroxylamine hydrochloride (30 g; 432 mmol) was added in 5 portions at 5 min intervals maintaining the temperature between 45 and 55° C. via cooling if needed. The reaction mixture was poured into ice-water (300 mL) and the aqueous mixture was stirred for 1 h. The brown solid was filtered, washed with water and dried under reduced pressure over phosphorus pentoxide to afford 9.06 g (83%) of 2-chlorocyclohex-1-enecarbonitrile as a rust-brown solid. ESI/APCI (+): 160-162 (M+H+H2O). 1H-NMR (400 MHz, DMSO-d6) (ppm) δ: 2.48 (2H, m); 2.35 (2H, m), 1.74-1.77 (2H, M), 1.71-1.66 (2H, M).
Quantity
11.5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
30 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.C[N:7]([CH:9]=O)C.[C:11]1(=O)[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1.[ClH:18].NO>>[Cl:18][C:11]1[CH2:16][CH2:15][CH2:14][CH2:13][C:12]=1[C:9]#[N:7] |f:3.4|

Inputs

Step One
Name
Quantity
11.5 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
8 mL
Type
reactant
Smiles
C1(CCCCC1)=O
Step Four
Name
Quantity
30 g
Type
reactant
Smiles
Cl.NO
Step Five
Name
ice water
Quantity
300 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the aqueous mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was formed)
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature between 45 and 55° C.
TEMPERATURE
Type
TEMPERATURE
Details
via cooling
FILTRATION
Type
FILTRATION
Details
The brown solid was filtered
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried under reduced pressure over phosphorus pentoxide

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(CCCC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 9.06 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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